molecular formula C32H30N2O2 B15017975 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B15017975
M. Wt: 474.6 g/mol
InChI Key: OBIWVKYKEVLAFR-QNKGDIEWSA-N
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Description

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzyl ether group, a hydrazide moiety, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a benzyl ether group, a hydrazide moiety, and a cyclopropane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C32H30N2O2/c1-23-12-16-27(17-13-23)32(28-18-14-24(2)15-19-28)20-29(32)31(35)34-33-21-26-10-6-7-11-30(26)36-22-25-8-4-3-5-9-25/h3-19,21,29H,20,22H2,1-2H3,(H,34,35)/b33-21+

InChI Key

OBIWVKYKEVLAFR-QNKGDIEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)C

Origin of Product

United States

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